molecular formula C7H5ClN2O B1648249 2-chloro-1H-benzo[d]imidazol-5-ol

2-chloro-1H-benzo[d]imidazol-5-ol

Cat. No.: B1648249
M. Wt: 168.58 g/mol
InChI Key: HJRBXFFANXXCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1H-benzo[d]imidazol-5-ol is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chloro-3H-benzimidazol-5-ol

InChI

InChI=1S/C7H5ClN2O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,9,10)

InChI Key

HJRBXFFANXXCBU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)NC(=N2)Cl

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5-methoxybenzimidazole (0.3 g, 1.64 mmol) was suspended in dichloromethane (20 ml) under argon followed by the addition of boron tribromide (233 ul, 2.46 mmol). The reaction mixture was stirred for 2 hours at ambient temperature. The solvent was evaporated and the resulting powder was added in portions to methanol (30 ml). Silica was added and the solvent was evaporated. The resulting powder was placed on the top of a silica column and the product was eluted off using dichloromethane/methanol (95/5). Evaporation of the solvent and trituration in ether gave 2-chloro-5-hydroxybenzimidazole (440 mg, 99%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
233 μL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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